molecular formula C15H21N3O4S B2616732 2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide CAS No. 2310140-33-9

2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide

カタログ番号 B2616732
CAS番号: 2310140-33-9
分子量: 339.41
InChIキー: UOQLHXHDCAVNFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical trials, making it a potential candidate for the treatment of NSCLC.

作用機序

2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide selectively inhibits the activity of EGFR with T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs. The compound binds to the ATP-binding site of the mutated EGFR protein and prevents its activation, leading to tumor cell death. 2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide has also been shown to inhibit the activity of wild-type EGFR to a lesser extent, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide has been shown to have potent antitumor activity in preclinical and clinical studies. The compound selectively targets the mutated EGFR protein and inhibits its activity, leading to tumor cell death. 2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide has also been shown to have a favorable safety profile, with minimal toxicity observed in clinical trials. The compound has a half-life of approximately 25 hours, which allows for once-daily dosing.

実験室実験の利点と制限

2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide has several advantages for lab experiments, including its potent antitumor activity, selective inhibition of mutated EGFR, and favorable safety profile. However, the compound has limitations, including its complex synthesis process and high cost. Additionally, the compound may not be effective in patients with EGFR mutations other than T790M.

将来の方向性

There are several future directions for the development of 2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide. One area of research is the optimization of the synthesis process to improve yields and reduce costs. Another area of research is the identification of biomarkers that can predict response to the compound. Additionally, combination therapies with other anticancer agents may enhance the antitumor activity of 2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide. Finally, the development of next-generation EGFR TKIs with improved selectivity and potency may further improve the treatment of NSCLC.

合成法

2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide is synthesized through a multistep process that involves the reaction of 4-bromo-3-fluoroaniline with 3-pyrrolidin-1-ylazetidine-1-sulfonyl chloride to form an intermediate compound. The intermediate compound is then reacted with 2-(2-chloroethoxy) acetic acid to form 2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide. The synthesis process is complex and requires careful optimization to achieve high yields and purity.

科学的研究の応用

2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs. 2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide selectively targets the mutated EGFR protein and inhibits its activity, leading to tumor cell death. The compound has also shown promising results in reducing tumor size and improving overall survival in patients with advanced NSCLC.

特性

IUPAC Name

2-[4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c16-15(19)11-22-13-3-5-14(6-4-13)23(20,21)18-9-12(10-18)17-7-1-2-8-17/h3-6,12H,1-2,7-11H2,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQLHXHDCAVNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。